molecular formula C25H20N2O5S B4105171 2,6-dimethoxy-N-{[4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide

2,6-dimethoxy-N-{[4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B4105171
M. Wt: 460.5 g/mol
InChI Key: XHFPACYEFADVOY-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a chromenyl phenyl group

Properties

IUPAC Name

2,6-dimethoxy-N-[[4-(2-oxochromen-3-yl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5S/c1-30-20-8-5-9-21(31-2)22(20)23(28)27-25(33)26-17-12-10-15(11-13-17)18-14-16-6-3-4-7-19(16)32-24(18)29/h3-14H,1-2H3,(H2,26,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFPACYEFADVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-{[4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps:

    Formation of the Chromenyl Phenyl Intermediate: The chromenyl phenyl moiety can be synthesized through the cyclization of appropriate phenyl derivatives under acidic or basic conditions.

    Coupling Reaction: The chromenyl phenyl intermediate is then coupled with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

    Thioamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the chromenyl moiety can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2,6-dimethoxybenzoic acid derivatives.

    Reduction: Formation of chromenyl alcohol derivatives.

    Substitution: Formation of nitro or halogenated benzamide derivatives.

Scientific Research Applications

2,6-Dimethoxy-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-{[4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The chromenyl moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thioamide group may also play a role in binding to metal ions or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxy-4-hydroxybenzaldehyde: A simpler benzaldehyde derivative with similar methoxy substitutions.

    6,7-Dimethoxy-2-oxo-2H-chromen-8-yl derivatives: Compounds with similar chromenyl structures but different substituents.

Uniqueness

2,6-Dimethoxy-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide is unique due to the combination of its benzamide, chromenyl, and thioamide functionalities. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-dimethoxy-N-{[4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide

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